4,5-dimethyl-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride
Description
Properties
IUPAC Name |
4,5-dimethyl-2-pyrrolidin-2-yl-1H-imidazole;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3.2ClH/c1-6-7(2)12-9(11-6)8-4-3-5-10-8;;/h8,10H,3-5H2,1-2H3,(H,11,12);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVWJDMDZBPBRDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)C2CCCN2)C.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dimethyl-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride typically involves the following steps:
Formation of the Imidazole Core: The imidazole core can be synthesized through a condensation reaction between glyoxal and ammonia or primary amines.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced via a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the imidazole core.
Methylation: The final step involves the methylation of the imidazole ring at the 4 and 5 positions using methylating agents such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethyl-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring or the imidazole core can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole or pyrrolidine derivatives.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research indicates that imidazole derivatives, including 4,5-dimethyl-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride, exhibit significant antitumor properties. These compounds are often involved in the development of novel anticancer agents that target specific cellular pathways associated with tumor growth and proliferation. For instance, studies have shown that imidazole derivatives can inhibit key enzymes involved in cancer cell metabolism, leading to reduced tumor viability .
Monoclonal Antibody Production
The compound has been investigated for its role in enhancing monoclonal antibody production in cell cultures. Specifically, it has been found to suppress cell growth while increasing the cell-specific glucose uptake rate and intracellular adenosine triphosphate levels during monoclonal antibody production processes. This suggests that it can be utilized to optimize bioprocessing conditions in therapeutic antibody production .
Biochemical Applications
Cell Culture Optimization
In biotechnological applications, this compound has been shown to improve cell culture outcomes by modulating metabolic pathways. Its ability to influence the N-glycan profile of glycoproteins produced in cell cultures is particularly noteworthy, as glycosylation patterns are critical for the efficacy and safety of therapeutic proteins .
Enzyme Inhibition
The compound has potential as a selective inhibitor for various kinases involved in cell signaling pathways. This inhibition can lead to altered cellular responses which may be beneficial in treating diseases characterized by aberrant signaling pathways, such as cancer and autoimmune disorders .
Material Sciences
Synthesis of Novel Materials
The unique chemical structure of this compound allows it to serve as a building block for synthesizing new materials with tailored properties. Its application in creating covalent organic frameworks (COFs) has been explored for uses in chiral separation and catalysis . The ability to form ordered solid structures makes it a candidate for developing advanced materials with specific functionalities.
Case Studies
Mechanism of Action
The mechanism of action of 4,5-dimethyl-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular differences between 4,5-dimethyl-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride and related compounds:
Pharmacological Activity
- Hypoglycemic Agents : DG-5128 () demonstrates potent hypoglycemic activity across multiple species (5–25 mg/kg oral dose), suppressing glucose-induced hyperglycemia and inhibiting adrenaline-induced platelet aggregation. This contrasts with this compound, whose activity remains uncharacterized but may share structural motifs relevant to glucose modulation .
- Antihypertensive and Anti-inflammatory Agents : Metizoline hydrochloride () and other imidazolines () exhibit antihypertensive and anti-inflammatory properties, suggesting that substituents like aromatic or heterocyclic groups (e.g., benzo[b]thienyl) enhance receptor targeting. The pyrrolidine substituent in the target compound may influence selectivity for analogous pathways .
Biological Activity
4,5-Dimethyl-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. Its molecular formula is C9H17Cl2N3, with a molecular weight of 238.15 g/mol (CAS Number: 2094302-64-2) .
Antimicrobial Properties
Recent studies indicate that compounds containing imidazole and pyrrolidine moieties exhibit significant antimicrobial activity. Specifically, derivatives of pyrrolidine have been shown to possess both antibacterial and antifungal properties. The biological activity of this compound can be contextualized within this framework.
Case Study: Antibacterial Activity
A study examining various pyrrolidine derivatives found that certain compounds demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with halogen substitutions exhibited minimum inhibitory concentration (MIC) values as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli .
Table 1: Antibacterial Activity of Pyrrolidine Derivatives
| Compound | Target Bacteria | MIC (mg/mL) |
|---|---|---|
| This compound | S. aureus | 0.0048 |
| E. coli | 0.0195 | |
| Pyrrolidine derivative A | Bacillus mycoides | 0.0048 |
| Pyrrolidine derivative B | C. albicans | 0.039 |
The mechanism underlying the antimicrobial activity of imidazole-containing compounds often involves the disruption of bacterial cell membranes or interference with vital metabolic pathways. Imidazoles can interact with microbial enzymes and cellular structures, leading to cell death or inhibition of growth.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of compounds like this compound. Variations in substituents on the imidazole ring or the pyrrolidine moiety can significantly affect potency and selectivity against specific pathogens .
Table 2: Structure-Activity Relationships
| Modification | Effect on Activity |
|---|---|
| Methyl groups on imidazole | Increased potency |
| Halogen substitutions | Enhanced antibacterial activity |
Recent Advances
Recent literature has highlighted advancements in the design of new pyrrole and imidazole derivatives as potential therapeutic agents. These studies emphasize the importance of molecular modifications to improve efficacy against resistant strains of bacteria.
Case Study: Novel Derivatives
In a comparative study, novel derivatives were synthesized and tested against resistant strains of Staphylococcus aureus, showing MIC values significantly lower than traditional antibiotics . This indicates a promising avenue for further research into the therapeutic applications of such compounds.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4,5-dimethyl-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride?
- Methodology : Synthesis typically involves cyclization of amido-nitrile precursors under mild conditions to preserve functional groups. Nickel-catalyzed addition to nitriles, proto-demetallation, and dehydrative cyclization are common steps . For dihydrochloride salt formation, post-synthetic treatment with HCl in a polar solvent (e.g., ethanol) is employed, followed by recrystallization to ensure purity .
- Key Considerations : Reaction temperature and pH must be tightly controlled to avoid side products like unsubstituted imidazoles. Scalability requires optimization of catalyst loading (e.g., NiCl₂) and solvent systems.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : H and C NMR confirm the imidazole core and pyrrolidine substitution pattern. Key signals include imidazole protons at δ 6.8–7.2 ppm and pyrrolidine methyl groups at δ 1.2–1.5 ppm .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 212.1 for the free base) and isotopic distribution .
- X-ray Crystallography : SHELX-based refinement (e.g., SHELXL) resolves crystal packing and hydrogen-bonding networks, critical for understanding stability .
Q. What are the primary applications of this compound in pharmacological research?
- Methodology : As a bioactive scaffold, it is screened for:
- Antimicrobial Activity : Disk diffusion assays against Gram-positive bacteria (e.g., S. aureus) with MIC values compared to controls like ciprofloxacin .
- Ligand Development : Metal coordination studies (e.g., with Zn²⁺ or Cu²⁺) via UV-Vis titration to assess binding constants for enzyme inhibition .
Advanced Research Questions
Q. How do structural modifications (e.g., pyrrolidine substitution) impact biological activity?
- Methodology :
- SAR Studies : Replace pyrrolidine with piperidine or morpholine rings to assess changes in hydrophobicity and hydrogen-bonding capacity. Biological assays (e.g., IC₅₀ in kinase inhibition) reveal steric and electronic effects .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict charge distribution and molecular electrostatic potentials, correlating with experimental IC₅₀ values .
Q. What challenges arise in crystallographic analysis of this compound, and how are they resolved?
- Methodology :
- Twinned Crystals : Use SHELXD for structure solution and SHELXL for refinement with TWIN/BASF commands to deconvolute overlapping reflections .
- Hydrogen-Bonding Networks : Graph set analysis (via Mercury software) identifies recurring motifs (e.g., rings) that stabilize the lattice .
Q. How can contradictory solubility data across studies be reconciled?
- Methodology :
- Solvent Screening : Use the Hansen solubility parameters (δD, δP, δH) to identify optimal solvents (e.g., DMSO for polar aprotic conditions vs. methanol for protic) .
- pH-Dependent Solubility : Titrate HCl equivalents to study dihydrochloride vs. free base solubility profiles via UV-Vis turbidity assays .
Q. What strategies mitigate low yields in large-scale synthesis?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
